Cinnolin-8-amine

Pain TRPV1 Medicinal Chemistry

Cinnolin-8-amine (CAS 21905-84-0) is the specific 8-amino cinnoline isomer required for TRPV1 antagonist SAR—not interchangeable with 5-/6-amino regioisomers or quinoline/isoquinoline bioisosteres. The cinnoline core holds a distinct potency rank vs. quinoline and phthalazine, making it critical for core-hopping studies. Its unique substitution vector enables combinatorial library synthesis and metal-complex formation (e.g., Cu(II) antibacterial complexes). TPSA 51.8 Ų, LogP 1.212. Avoid activity loss from regioisomeric mismatch—procure the correct 8-amino isomer for reproducible data. Inquire for bulk or custom synthesis.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 21905-84-0
Cat. No. B1626861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-8-amine
CAS21905-84-0
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)N=NC=C2
InChIInChI=1S/C8H7N3/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,9H2
InChIKeyRSGJRKSGEFJCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-8-amine CAS 21905-84-0: 8-Amino Substitution on a Benzopyridazine Scaffold for Heterocyclic Chemistry and Drug Discovery


Cinnolin-8-amine (CAS 21905-84-0) is a bicyclic heteroaromatic amine belonging to the benzopyridazine class, characterized by a cinnoline core with an amino group substituted at the 8-position [1]. Its molecular formula is C₈H₇N₃, with a molecular weight of 145.16 g/mol, a topological polar surface area (TPSA) of 51.8 Ų, and a calculated LogP of 1.212 . The 8-amino substitution pattern provides a unique vector for derivatization and influences the compound's electronic properties and hydrogen-bonding capacity, distinguishing it from other cinnoline regioisomers (e.g., 5- or 6-aminocinnolines) and from its bioisosteric analogues such as 8-aminoquinoline and 8-aminophthalazine [2].

Why Cinnolin-8-amine Is Not Interchangeable with Other 8-Amino Heterocycles or Cinnoline Regioisomers in Research


Substituting Cinnolin-8-amine with a closely related analog, such as 8-aminoquinoline, 8-aminophthalazine, or even a different cinnoline regioisomer (e.g., 5- or 6-aminocinnoline), can lead to a complete loss of desired biological activity or unpredictable changes in molecular recognition. The position of the amino group on the cinnoline ring (8- vs. 5- vs. 6-) is a critical determinant of both synthetic accessibility and pharmacological profile, as demonstrated by the distinct nitration patterns and subsequent synthetic routes required for each regioisomer [1]. Furthermore, systematic comparative studies have established that the cinnoline core itself occupies a distinct rank in potency hierarchies for specific targets (e.g., TRPV1 antagonists) when compared to quinoline, isoquinoline, and phthalazine cores, confirming that core bioisosteric replacement is not a functionally neutral exercise [2][3].

Quantitative Differentiation Evidence for Cinnolin-8-amine vs. Core Analogs and Regioisomers


TRPV1 Antagonist Potency: Cinnoline Core vs. Quinoline, Isoquinoline, and Phthalazine Scaffolds

In a comparative study of TRPV1 antagonists, the cinnoline core exhibited a defined potency rank relative to other bicyclic heteroaromatic pharmacophores. A representative cinnoline-containing compound demonstrated an IC50 of 189 nM, which was less potent than the corresponding quinazoline analog (IC50 = 42 nM) and the phthalazine analog (IC50 = 175 nM), but clearly differentiated from the least potent in the series [1]. The overall pharmacophore contribution rank was established as 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline [1].

Pain TRPV1 Medicinal Chemistry Structure-Activity Relationship

Synthetic Accessibility and Regioselective Derivatization: Cinnolin-8-amine vs. Other Aminocinnoline Isomers

The synthesis of 8-aminocinnoline, the parent scaffold of Cinnolin-8-amine, is achieved via a specific synthetic route involving the reduction of 8-nitrocinnoline 2-oxide. This is distinct from the preparation of the 5- and 6-aminocinnoline regioisomers, which originate from the nitration of cinnoline 2-oxide under different conditions and yield a mixture of 5-, 6-, and 8-nitro products [1]. The 8-nitro product is a key intermediate specifically for accessing the 8-amino derivative. This regiospecificity dictates that procurement of the 8-amino isomer requires a different synthetic pathway and intermediate than its 5- or 6-amino counterparts.

Synthetic Chemistry Regioselectivity Nitration Heterocyclic Synthesis

Physicochemical and Structural Differentiation: Cinnolin-8-amine vs. 8-Aminoquinoline

Computational comparison of the cinnoline and quinoline pharmacophore systems reveals significant differences in electrostatic potential maps and molecular orbital distributions, which are predicted to influence receptor binding and pharmacokinetic behavior [1]. While direct biological activity data for unsubstituted Cinnolin-8-amine is sparse, its physicochemical parameters can be compared to the well-studied 8-aminoquinoline. Cinnolin-8-amine has a calculated LogP of 1.212 and a topological polar surface area (TPSA) of 51.8 Ų . In contrast, 8-aminoquinoline has a lower LogP (approximately 1.1) and a lower TPSA (approximately 38.9 Ų) [2]. The higher TPSA of Cinnolin-8-amine suggests potentially lower membrane permeability but greater aqueous solubility, which could be advantageous for certain drug delivery or in vitro assay conditions.

Physicochemical Properties QSAR Computational Chemistry Drug Design

High-Value Application Scenarios for Cinnolin-8-amine Based on Evidenced Differentiation


Scaffold for Structure-Activity Relationship (SAR) Studies in Pain and Inflammation

Given its defined rank in TRPV1 antagonist potency hierarchies [1], Cinnolin-8-amine serves as a rational core scaffold for medicinal chemistry teams seeking to explore SAR around a moderate-potency starting point. Its use allows for the systematic optimization of potency and ADME properties while avoiding the metabolic liabilities or toxicity profiles associated with more potent but potentially less tractable quinazoline or isoquinoline cores.

Regiospecific Building Block for Heterocyclic Library Synthesis

The unique 8-amino substitution pattern on the cinnoline ring, distinct from the 5- and 6-amino isomers [2], makes Cinnolin-8-amine an essential building block for combinatorial chemistry and parallel synthesis. Researchers building diverse cinnoline libraries must procure this specific isomer to access the full chemical space around the 8-position vector, as alternative regioisomers will yield compounds with different binding orientations and biological activities.

Probe for Comparative Computational Chemistry and QSAR Model Development

The established computational differences between cinnoline and quinoline pharmacophores [3], combined with its distinct LogP and TPSA values relative to 8-aminoquinoline [4], position Cinnolin-8-amine as a valuable probe molecule for validating QSAR models and computational docking studies. Its use can help refine predictive algorithms for heterocyclic compound libraries, particularly when differentiating between closely related benzopyridazine and quinoline scaffolds.

Chemical Intermediate for Metal Complexation and Functional Materials

Evidence suggests that cinnolin-8-amine can form metal complexes, such as with Cu(II), which exhibit enhanced antibacterial activity compared to the free ligand . This property positions Cinnolin-8-amine as a ligand of interest for developing metal-based antimicrobial agents or functional materials where coordination chemistry is a key design element.

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